molecular formula C15H19N5O3 B2977146 (E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one CAS No. 539813-37-1

(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2977146
CAS No.: 539813-37-1
M. Wt: 317.349
InChI Key: KAUNQAPUEHHKPK-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Triazine Derivatives : Shibamoto and Nishimura (1986) described the synthesis of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, demonstrating methods for creating triazine derivatives with potential for various applications, including as anticoccidial agents. These methods could be relevant for synthesizing and modifying compounds like the one of interest (Shibamoto & Nishimura, 1986).

Biological Activities

  • Antimycobacterial Agents : A study by Avupati et al. (2013) on 1,3,5-triazine-Schiff base conjugates revealed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. Although the compound was not specifically studied, this research highlights the potential of triazine derivatives as a basis for developing antimicrobial agents (Avupati et al., 2013).

Anticancer Potential

  • Anticancer Evaluation of Triazole Derivatives : Bekircan et al. (2008) synthesized and evaluated the anticancer activity of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cell lines derived from various cancer types. This study suggests the relevance of exploring triazine and triazole derivatives for anticancer properties (Bekircan et al., 2008).

Crystal Structure and Molecular Analysis

  • Molecular and Crystal Structure Studies : Litvinov, Bukharov, and Karamov (2019) investigated the molecular and crystal structure of sulfur-containing sterically hindered trisphenols, which could provide insights into the structural characteristics of similar compounds. Understanding the crystal structure of related compounds can inform the design and synthesis of new materials with tailored properties (Litvinov et al., 2019).

Properties

IUPAC Name

6-tert-butyl-3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)12-13(22)17-14(20-18-12)19-16-8-9-5-6-11(23-4)10(21)7-9/h5-8,21H,1-4H3,(H2,17,19,20,22)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUNQAPUEHHKPK-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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